molecular formula C13H17N5O3 B8503016 N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine

N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine

Cat. No.: B8503016
M. Wt: 291.31 g/mol
InChI Key: QUTUBFXRMRBJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine is a synthetic organic compound that features a triazole ring, a nitro group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Ether Formation: The phenol group is reacted with 3-chloropropan-1-amine in the presence of a base to form the ether linkage.

    Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of Nitro Group: N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-aminophenoxy]propan-1-amine.

    Hydrolysis of Ether Linkage: 3-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenol and N-methylpropan-1-amine.

Scientific Research Applications

N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in neurological disorders.

    Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems, including their antimicrobial and antifungal properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can interact with receptors in the nervous system, potentially modulating neurotransmitter release or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-[2-(1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine: Lacks the methyl group on the triazole ring.

    N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-4-nitrophenoxy]propan-1-amine: Nitro group is in a different position on the aromatic ring.

Uniqueness

N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine is unique due to the specific positioning of the nitro and triazole groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine

InChI

InChI=1S/C13H17N5O3/c1-10-15-9-17(16-10)12-5-4-11(18(19)20)8-13(12)21-7-3-6-14-2/h4-5,8-9,14H,3,6-7H2,1-2H3

InChI Key

QUTUBFXRMRBJTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCCNC

Origin of Product

United States

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